Cas no 2287247-46-3 (L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)-)
L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- Chemical and Physical Properties
Names and Identifiers
-
- L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)-
- EN300-6740905
- (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride
- Z3490158686
- rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride
- 2287247-46-3
-
- Inchi: 1S/C7H13NO2.ClH/c1-2-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1
- InChI Key: NAKACOYRQMJGQP-GEMLJDPKSA-N
- SMILES: C([C@H]1NC[C@@H](CC)C1)(=O)O.Cl
Computed Properties
- Exact Mass: 179.0713064g/mol
- Monoisotopic Mass: 179.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6740905-0.05g |
rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride, cis |
2287247-46-3 | 95% | 0.05g |
$218.0 | 2023-05-29 | |
| Enamine | EN300-6740905-0.1g |
rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride, cis |
2287247-46-3 | 95% | 0.1g |
$326.0 | 2023-05-29 | |
| Enamine | EN300-6740905-0.25g |
rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride, cis |
2287247-46-3 | 95% | 0.25g |
$466.0 | 2023-05-29 | |
| Enamine | EN300-6740905-0.5g |
rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride, cis |
2287247-46-3 | 95% | 0.5g |
$735.0 | 2023-05-29 | |
| Enamine | EN300-6740905-1.0g |
rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride, cis |
2287247-46-3 | 95% | 1g |
$943.0 | 2023-05-29 | |
| Enamine | EN300-6740905-2.5g |
rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride, cis |
2287247-46-3 | 95% | 2.5g |
$1848.0 | 2023-05-29 | |
| Enamine | EN300-6740905-5.0g |
rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride, cis |
2287247-46-3 | 95% | 5g |
$2732.0 | 2023-05-29 | |
| Enamine | EN300-6740905-10.0g |
rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride, cis |
2287247-46-3 | 95% | 10g |
$4052.0 | 2023-05-29 | |
| 1PlusChem | 1P028TD5-50mg |
rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylicacidhydrochloride,cis |
2287247-46-3 | 95% | 50mg |
$322.00 | 2024-05-24 | |
| 1PlusChem | 1P028TD5-100mg |
rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylicacidhydrochloride,cis |
2287247-46-3 | 95% | 100mg |
$465.00 | 2024-05-24 |
L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)-
L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)-: An Overview of Its Properties and Applications
L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- (CAS No. 2287247-46-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (4S)-4-Ethyl-L-proline hydrochloride, is a derivative of the naturally occurring amino acid L-proline, with an additional ethyl group at the 4-position. The presence of this ethyl group and the chiral center at the 4-position imparts unique properties to the molecule, making it a valuable building block in the synthesis of various bioactive compounds.
The chemical structure of L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- consists of a proline backbone with an ethyl substituent attached to the γ-carbon. The hydrochloride salt form ensures good solubility in water and other polar solvents, which is advantageous for both synthetic and biological applications. The compound's chiral nature is crucial for its biological activity, as many biological processes are highly stereospecific.
Recent studies have highlighted the potential of L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- in various therapeutic areas. One notable application is in the development of peptidomimetics, which are designed to mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and reduced immunogenicity. The ethyl substitution on the proline ring can significantly influence the conformational flexibility and binding affinity of peptidomimetic molecules, making them more effective in targeting specific receptors or enzymes.
In addition to its use in peptidomimetic design, L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- has shown promise in the synthesis of small molecule drugs. The compound's ability to form stable secondary structures through hydrogen bonding and π-stacking interactions makes it a versatile scaffold for drug discovery. For instance, researchers have utilized this compound as a key intermediate in the synthesis of inhibitors for various enzymes involved in disease pathways, such as kinases and proteases.
The pharmacokinetic properties of L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- have also been extensively studied. Its high solubility and stability under physiological conditions make it an attractive candidate for oral administration. Furthermore, the compound's low toxicity profile has been confirmed through multiple preclinical studies, suggesting its safety for use in therapeutic applications.
In the context of drug delivery systems, L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- has been explored as a carrier molecule for targeted drug delivery. The chiral nature and functional groups of this compound allow for the attachment of therapeutic payloads through covalent or non-covalent interactions. This approach can enhance the bioavailability and efficacy of drugs by ensuring their selective release at specific sites within the body.
From a synthetic chemistry perspective, L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- can be prepared through various routes. One common method involves the asymmetric synthesis of 4-ethyl-L-proline followed by conversion to its hydrochloride salt. Advanced techniques such as catalytic asymmetric hydrogenation and enantioselective organocatalysis have been employed to achieve high yields and enantiomeric purity. These synthetic strategies not only ensure the production of high-quality material but also contribute to sustainable chemistry practices by minimizing waste and energy consumption.
The growing interest in chiral compounds like L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- reflects a broader trend in pharmaceutical research towards developing more effective and safer drugs. As our understanding of molecular biology and medicinal chemistry continues to advance, compounds with unique structural features will play an increasingly important role in addressing unmet medical needs.
In conclusion, L-Proline, 4-ethyl-, hydrochloride (1:1), (4S)- (CAS No. 2287247-46-3) is a versatile chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique properties make it a valuable tool for designing novel therapeutics and improving drug delivery systems. Ongoing research is likely to uncover even more applications for this compound, further solidifying its importance in the field.
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